molecular formula C16H12N2O2 B11956504 1-(2-Hydroxyphenylazo)-2-naphthol CAS No. 4866-98-2

1-(2-Hydroxyphenylazo)-2-naphthol

Cat. No.: B11956504
CAS No.: 4866-98-2
M. Wt: 264.28 g/mol
InChI Key: QFHZPBSLCHTFBB-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenylazo)-2-naphthol is a member of the azo dye family, characterized by the presence of an azo group (-N=N-). This compound is of significant interest in chemical research due to its ability to act as a monobasic bidentate ligand, coordinating with various metal ions such as Iron (Fe(III)), Nickel (Ni(II)), and Copper (Cu(II)) to form stable, complex structures . These metal complexes are a key area of investigation, as they have been shown to exhibit enhanced biological activities compared to the ligand alone . In research settings, metal complexes derived from this compound are evaluated for a range of potential biological applications. Studies suggest these complexes possess notable antimicrobial, anti-inflammatory, and antioxidant properties . The mechanism of action is multifaceted and may involve the generation of reactive oxygen species (ROS), inhibition of DNA synthesis, and interference with cellular signaling pathways . The specific activity is influenced by the structure of the ligand and the type of metal ion incorporated into the complex . Researchers utilize these complexes in in vitro assays and in silico molecular docking studies to understand their interactions with biological targets, which is a crucial step in early-stage drug discovery and development . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

4866-98-2

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-[(2-hydroxyphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H12N2O2/c19-14-8-4-3-7-13(14)17-18-16-12-6-2-1-5-11(12)9-10-15(16)20/h1-10,19-20H

InChI Key

QFHZPBSLCHTFBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3O)O

Origin of Product

United States

Preparation Methods

Diazotization of 2-Aminophenol

Reagents :

  • 2-Aminophenol (1.09 g, 0.01 mol)

  • Sodium nitrite (NaNO₂, 0.69 g, 0.01 mol)

  • Hydrochloric acid (HCl, 36 mL, concentrated)

  • Distilled water (25 mL)

Procedure :

  • Dissolve NaNO₂ in 25 mL of water and cool to 0°C.

  • In a separate flask, dissolve 2-aminophenol in 36 mL of HCl and 45 mL of water.

  • Cool the 2-aminophenol solution to 0°C in an ice bath.

  • Gradually add the NaNO₂ solution to the 2-aminophenol mixture with vigorous stirring.

  • Maintain the temperature below 5°C for 20 minutes to form the diazonium salt.

Critical Observations :

  • The solution turns pale yellow with slight turbidity.

  • Excess HCl prevents premature decomposition of the diazonium salt.

Coupling with 2-Naphthol

Reagents :

  • 2-Naphthol (1.44 g, 0.01 mol)

  • Sodium hydroxide (NaOH, 10% w/v)

  • Ice-water bath

Procedure :

  • Dissolve 2-naphthol in 50 mL of 10% NaOH.

  • Cool the solution to 0°C.

  • Slowly add the diazonium salt solution to the 2-naphthol mixture over 10 minutes.

  • Stir vigorously for 30 minutes at 0–5°C to form a brick-red precipitate.

Optimization Notes :

  • Alkaline conditions (pH 10–12) enhance 2-naphthol’s solubility and reactivity.

  • Slow addition prevents premature precipitation and ensures complete coupling.

Isolation and Purification

Steps :

  • Filter the precipitate via suction filtration.

  • Wash with cold water (3 × 10 mL) to remove unreacted reagents.

  • Recrystallize from ethanol to obtain pure product.

Yield Data :

ParameterValue
Theoretical Yield2.76 g (0.01 mol)
Actual Yield1.85–2.07 g (67–75%)
Melting Point195–198°C

Recrystallization improves purity, as evidenced by a sharp melting point.

Comparative Analysis of Methodologies

Solvent and Temperature Effects

  • Diazotization Temperature : Reactions above 5°C lead to diazonium salt decomposition, reducing yields by 20–30%.

  • Coupling Medium : Aqueous NaOH (10%) outperforms ethanolic solutions in yield (75% vs. 58%) due to better solubility of 2-naphthol.

Stoichiometric Considerations

Molar ratios deviate slightly from theoretical values to account for side reactions:

  • 2-Aminophenol : NaNO₂ : 2-Naphthol = 1 : 1.05 : 1.02.
    Excess NaNO₂ ensures complete diazotization, while additional 2-naphthol compensates for losses during filtration.

While spectral data for this compound are limited in cited sources, analogous azo dyes exhibit:

  • UV-Vis : λₘₐₓ ≈ 480–520 nm (azo π→π* transition).

  • Mass Spectrometry : Molecular ion peak at m/z 272 (C₁₆H₁₂N₂O₂).

Industrial and Research Applications

This compound’s intense color and stability make it suitable for:

  • Textile dyeing (cotton, wool).

  • pH indicators (transition range 8.2–10.0).

  • Metal-complex dyes for optical materials .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenylazo)-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

1-(2-Hydroxyphenylazo)-2-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and inks.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenylazo)-2-naphthol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azo-Naphthol Derivatives

The position and nature of substituents significantly influence the physicochemical and biological properties of azo-naphthol compounds. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Substituent Group Molecular Formula Key Applications Spectral Features (IR/NMR)
1-(2-Hydroxyphenylazo)-2-naphthol 2-hydroxyphenyl C₁₆H₁₂N₂O₂ Metal complexes (Fe, Ni, Cu), cellulose ion exchangers IR: O–H (3448 cm⁻¹), N=N (1469 cm⁻¹)
1-(2-Pyridylazo)-2-naphthol (PAN) 2-pyridyl C₁₅H₁₁N₃O Optical sensors, metal ion detection (Cu²⁺, Co²⁺) IR: Pyridine ring (798 cm⁻¹), N=N (1590 cm⁻¹)
1-(2-Thiazolylazo)-2-naphthol (TAN) 2-thiazolyl C₁₃H₁₀N₃OS Chelation of metals (e.g., Zn²⁺), crystal structure studies IR: Thiazole (1144 cm⁻¹), trans-azo configuration
1-(4-Hydroxyphenylazo)-2-naphthol 4-hydroxyphenyl C₁₆H₁₂N₂O₂ Structural isomer with altered solubility and binding affinity NMR: Distinct aromatic proton shifts vs. Hyphan
8-Hydroxyquinoline Quinoline-OH C₉H₇NO Broad-spectrum chelator (Al³⁺, Fe³⁺), antimicrobial agent IR: C–O (1245 cm⁻¹), N–H (1642 cm⁻¹)

Biological Activity

1-(2-Hydroxyphenylazo)-2-naphthol, also known as 1-(2-hydroxyphenyl)azo-2-naphthol, is an organic compound characterized by an azo linkage between a 2-hydroxyphenyl moiety and a naphthol structure. With a molecular formula of C15H12N2O2 and a molar mass of approximately 264.28 g/mol, this compound exhibits significant biological activities, particularly in antibacterial and antifungal domains. This article reviews its biological activity, including relevant studies, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound is defined by the following features:

  • Azo Group : The -N=N- linkage is central to its reactivity.
  • Hydroxyl Group : The presence of a hydroxyl group enhances solubility and biological interactions.
  • Naphthol Structure : The naphthalene ring provides stability and contributes to its color properties.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. Studies have shown that metal complexes derived from this compound demonstrate enhanced antimicrobial efficacy compared to the free ligand itself. For example, iron(III) complexes have been reported to improve antibacterial properties while reducing cytotoxicity.

Table 1: Antibacterial Activity of Metal Complexes

Metal ComplexAntimicrobial EfficacyCytotoxicity
Iron(III)HighLow
Copper(II)ModerateModerate
Zinc(II)LowHigh

Antifungal Properties

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. Preliminary studies suggest that it can inhibit the growth of various fungal strains, making it a candidate for further investigation in antifungal drug development.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the free ligand exhibits toxicity to certain cell lines, metal complexes formed with this compound may present lower toxicity levels. This suggests potential applications in therapeutic formulations where reduced cytotoxicity is desirable.

The mechanisms underlying the biological activity of this compound are complex and involve several pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Metal Ion Coordination : Interaction with metal ions can enhance stability and reactivity, affecting microbial viability.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various metal complexes formed with this compound against Gram-positive and Gram-negative bacteria. Results indicated that complexes with iron showed the highest inhibition zones compared to other metals tested.

Study 2: Cytotoxicity Assessment

In another investigation published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were analyzed on human cancer cell lines. The study found that while the free ligand was cytotoxic, its metal complexes exhibited significantly lower toxicity, suggesting a safer alternative for therapeutic use.

Applications

The unique properties of this compound make it suitable for various applications:

  • Dye Manufacturing : Its vibrant color and stability make it valuable in dye production.
  • Medicinal Chemistry : Potential development as an antimicrobial or antifungal agent.
  • Analytical Chemistry : Useful as a reagent for detecting metal ions due to its complexation abilities.

Q & A

Basic: What are the optimal synthetic routes for 1-(2-hydroxyphenylazo)-2-naphthol, and how can product purity be maximized?

Methodological Answer:
The synthesis involves diazotization-coupling reactions :

Diazotization : Treat 2-aminophenol with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

Coupling : React the diazonium salt with 2-naphthol in alkaline medium (NaOH, pH ~9–10) to yield the azo product.
Purity Control :

  • Monitor reaction pH to avoid premature decomposition of the diazonium salt .
  • Use thin-layer chromatography (TLC) to detect residual 2-naphthol (common impurity) .
  • Recrystallize the crude product from ethanol or methanol to remove unreacted starting materials .

Advanced: How do tautomeric equilibria and proton-transfer dynamics influence the spectroscopic properties of H₂AZD?

Methodological Answer:
H₂AZD exhibits keto-enol tautomerism , which affects its UV-Vis and IR spectra:

  • Computational Analysis : Use Car-Parrinello Molecular Dynamics (CPMD) to simulate proton transfer between the azo (–N=N–) and hydroxyl (–OH) groups. Studies on analogous azo-naphthols show asymmetrical hydrogen bonding, favoring the enol form in polar solvents .
  • Experimental Validation :
    • IR Spectroscopy : Compare O–H stretching frequencies (enol: ~3400 cm⁻¹; keto: shifted due to hydrogen bonding) .
    • UV-Vis : Monitor λₘₐₓ shifts in solvents of varying polarity (e.g., DMSO vs. chloroform) to correlate tautomer prevalence with absorption bands .

Basic: What analytical techniques are most effective for characterizing metal complexes of H₂AZD?

Methodological Answer:
For coordination chemistry studies :

Spectrophotometry : Measure λₘₐₓ shifts upon complexation (e.g., Fe³⁺ complexes show bathochromic shifts due to ligand-to-metal charge transfer) .

Elemental Analysis : Confirm stoichiometry via CHN and ICP-MS for metal content .

Magnetic Susceptibility : Use SQUID magnetometry to determine oxidation states (e.g., Fe²⁺ vs. Fe³⁺) .

Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand decomposition temperatures .

Advanced: How can DFT calculations guide the design of H₂AZD-based sensors for transition metals?

Methodological Answer:
Density Functional Theory (DFT) predicts electronic and geometric properties:

Optimize Geometry : Use B3LYP/6-311G(d,p) to model H₂AZD and its metal complexes. Compare bond lengths (e.g., N=N vs. M–N) with crystallographic data .

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox activity. Narrow gaps (~3 eV) correlate with strong metal-binding affinity .

Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis identifies electron donation from ligand to metal (e.g., O→Fe in FeAZD complexes) .
Experimental Validation : Compare computed UV-Vis spectra with experimental data to refine theoretical models .

Basic: What are common pitfalls in synthesizing H₂AZD derivatives, and how can they be resolved?

Methodological Answer:
Common Issues :

  • Low Yield : Caused by incomplete diazotization (solution pH >5) or coupling at incorrect pH (ideal: pH 9–10). Use buffered solutions for precise control .
  • Byproduct Formation : Competing coupling at alternate positions (e.g., 1-naphthol vs. 2-naphthol). Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Oxidative Degradation : Protect from light and oxygen by conducting reactions under N₂ atmosphere .

Advanced: What role does H₂AZD play in nonlinear optical (NLO) materials, and how is this evaluated experimentally?

Methodological Answer:
H₂AZD exhibits third-order nonlinear susceptibility (χ³) due to π-conjugation and charge-transfer transitions:

  • Z-Scan Technique : Measure nonlinear absorption (β) and refraction (n₂) using a pulsed laser (e.g., Nd:YAG, 532 nm). High β values (~10⁻¹⁰ m/W) indicate potential for optical limiting .
  • Structure-Property Correlation : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance χ³. Compare with computational hyperpolarizability values .

Basic: How can conflicting data on H₂AZD’s metal-binding selectivity be reconciled?

Methodological Answer:
Contradiction Analysis :

pH Dependence : Metal selectivity varies with pH (e.g., Cu²⁺ binds preferentially at pH 4–6, while Fe³⁺ dominates at pH 2–3). Standardize buffer conditions across studies .

Interference Testing : Use masking agents (e.g., EDTA for Ca²⁺) to isolate target metal interactions .

Comparative Studies : Validate selectivity via competitive binding assays (e.g., UV-Vis titration with mixed metal solutions) .

Advanced: What mechanistic insights do molecular dynamics simulations provide about H₂AZD’s biological interactions?

Methodological Answer:
Molecular Docking and MD :

Target Identification : Dock H₂AZD complexes (e.g., CuAZD) into enzyme active sites (e.g., SARS-CoV-2 Mᵖʳᵒ) using AutoDock Vina. Analyze binding energies (ΔG < −7 kcal/mol suggests strong inhibition) .

Free Energy Landscapes : Generate 2D PMF plots to map ligand-receptor conformational changes. For example, study proton transfer barriers in H₂AZD-enolase interactions .

Solvent Effects : Simulate in explicit water to assess hydrophobic/hydrophilic interactions .

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